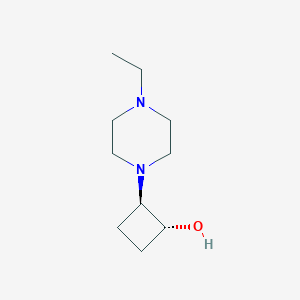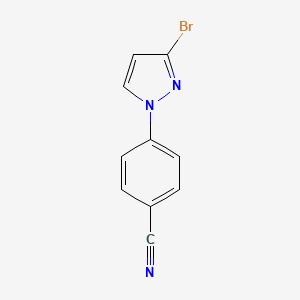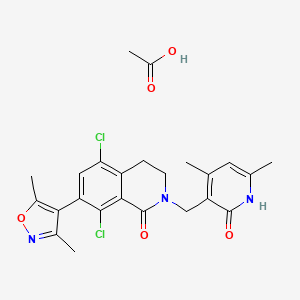
trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol (TECB) is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. TECB has been used as a ligand in a variety of chemical reactions and has been studied as a potential therapeutic agent in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been studied for its potential therapeutic applications in the treatment of a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and depression. Additionally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been studied for its potential applications in the fields of immunology and drug delivery.
Wirkmechanismus
The exact mechanism of action of trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is not yet fully understood. However, it is believed that trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. Additionally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been shown to affect the production of certain proteins, which in turn can affect the expression of certain genes.
Biochemical and Physiological Effects
trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to interact with several different receptors in the body, including serotonin receptors, opioid receptors, and dopamine receptors. Additionally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has been shown to affect the production of certain proteins, which can in turn affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize, has a wide range of potential therapeutic applications, and is relatively stable in a variety of solvents. However, it is important to note that trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol can be toxic when used in high concentrations, and should be handled with care. Additionally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is not soluble in water, and must be used in a solvent such as ethanol or dimethyl sulfoxide.
Zukünftige Richtungen
The potential future directions for trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol are numerous. It could be used to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it could be used to develop new drug delivery systems. Furthermore, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol could be used to study the mechanism of action of various drugs and to develop new methods for drug synthesis. Finally, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol could be used to study the biochemical and physiological effects of various drugs on the body.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-11-5-7-12(8-6-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOIVNPPXBEUPW-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)



![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)